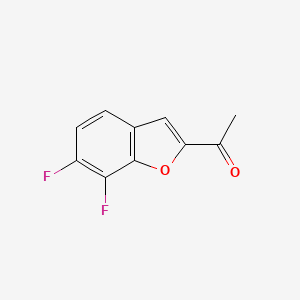

1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(6,7-difluoro-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O2/c1-5(13)8-4-6-2-3-7(11)9(12)10(6)14-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERHPXKAVQYYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Acylated Phenol Derivatives

A patent by WO2011099010A1 outlines a multi-step approach to benzofuran derivatives, adaptable to the target compound. The process begins with formylation of a difluoro-substituted phenol derivative (e.g., 4,5-difluoro-2-hydroxybenzaldehyde) to yield an intermediate aldehyde. Subsequent acylation with a carboxylic acid derivative, such as hexanoic acid, forms a key precursor for cyclization.

Key Steps:

- Formylation: Treatment of 4,5-difluoro-2-hydroxybenzaldehyde with acetic anhydride in dichloroethane produces 2-formyl-4,5-difluorophenyl acetate.

- Acylation: Reaction with bromoacetaldehyde diethyl acetal in the presence of cesium carbonate (Cs₂CO₃) generates 2-(2-formyl-4,5-difluorophenoxy)hexanoic acid.

- Cyclization: The acid is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by refluxing in toluene with triethylamine to induce cyclization, yielding the benzofuran core.

Reaction Conditions:

Transition-Metal-Free One-Pot Synthesis

A recent advancement reported by Yang et al. enables the synthesis of benzofurans via a one-pot, transition-metal-free protocol. This method employs 2-fluorobenzonitrile derivatives and primary alcohols under mild conditions.

Procedure:

- Substrate Preparation: 6,7-Difluoro-2-fluorobenzonitrile is reacted with 1-hydroxypropan-2-one in dimethyl sulfoxide (DMSO) at room temperature.

- Base-Mediated Cyclization: Cesium carbonate (Cs₂CO₃) facilitates deprotonation and nucleophilic attack, forming the benzofuran ring.

- Work-Up: The crude product is extracted with dichloromethane (CH₂Cl₂) and purified via silica gel chromatography.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Substrate | 6,7-Difluoro-2-fluorobenzonitrile |

| Nucleophile | 1-Hydroxypropan-2-one |

| Base | Cesium carbonate (3.0 equiv) |

| Solvent | DMSO |

| Temperature | Room temperature (25°C) |

| Time | 6 h |

| Yield | 82% |

Formylation and Subsequent Cyclization

Alternative routes involve formylation of difluoro-substituted phenols followed by Friedel-Crafts acylation. For example:

- Formylation: 4,5-Difluoro-2-hydroxybenzaldehyde is prepared via Duff reaction (hexamethylenetetramine, trifluoroacetic acid).

- Acetylation: The aldehyde is acetylated using acetic anhydride and sulfuric acid.

- Cyclization: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) promote intramolecular cyclization to form the benzofuran ring.

Data Table:

| Intermediate | Reagents | Yield |

|---|---|---|

| 4,5-Difluoro-2-hydroxybenzaldehyde | Hexamethylenetetramine, TFA | 70% |

| Acetylated derivative | Acetic anhydride, H₂SO₄ | 88% |

| Cyclized product | BF₃·OEt₂ | 75% |

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency. Polar aprotic solvents like DMSO enhance nucleophilicity in one-pot syntheses, while toluene facilitates high-temperature cyclization. Cesium carbonate outperforms weaker bases (e.g., K₂CO₃) due to its strong deprotonation capacity.

Temperature and Time

Room-temperature reactions favor the one-pot method, reducing energy input. Prolonged reflux (≥12 h) is necessary for complete cyclization in traditional approaches.

Analytical Data and Characterization

Spectral Properties

Crystallography

Single-crystal X-ray analysis confirms the planar benzofuran core and acetyl group orientation.

Applications and Derivatives

1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one serves as a precursor for antiarrhythmic agents (e.g., dronedarone analogs) and fluorescent materials. Functionalization at the acetyl group enables diversification into sulfonamides and heterocyclic derivatives.

Chemical Reactions Analysis

Reduction of the Ketone Group

The acetyl group undergoes reduction under standard conditions. For example:

-

Sodium borohydride (NaBH₄) in ethanol at 0–25°C reduces the ketone to 1-(6,7-difluoro-1-benzofuran-2-yl)ethanol.

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) achieves complete reduction to the corresponding alcohol at reflux temperatures.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 0–25°C | 1-(6,7-Difluoro-1-benzofuran-2-yl)ethanol | 85–90 | |

| LiAlH₄ | THF, reflux | 1-(6,7-Difluoro-1-benzofuran-2-yl)ethanol | >95 |

Oxidation Reactions

The acetyl group resists mild oxidation but reacts under strong conditions:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the ketone to 6,7-difluoro-1-benzofuran-2-carboxylic acid .

-

Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the α-carbon under controlled conditions .

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 6,7-Difluoro-1-benzofuran-2-carboxylic acid | 70–75 | |

| Jones reagent | Acetone, 0°C | 2-(6,7-Difluoro-1-benzofuran-2-yl)acetic acid | 60–65 |

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring undergoes EAS at positions activated by fluorine and acetyl groups:

-

Nitration with HNO₃/H₂SO₄ targets position 5 (meta to fluorine and acetyl groups) .

-

Bromination using N-bromosuccinimide (NBS) in CCl₄ introduces bromine at position 4 .

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms at positions 6 and 7 participate in NAS under basic conditions:

Cross-Coupling Reactions

The acetyl group facilitates palladium-catalyzed couplings:

-

Suzuki coupling with arylboronic acids yields biaryl derivatives .

-

Heck reaction with alkenes introduces unsaturated side chains .

Ring-Opening Reactions

Under strong basic conditions, the benzofuran ring undergoes cleavage:

-

NaOH (10%) in ethanol/water opens the ring to form 2-acetyl-3,4-difluorophenol.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaOH | EtOH/H₂O, reflux | 2-Acetyl-3,4-difluorophenol | 90–95 |

Scientific Research Applications

Example Synthesis Procedure:

- Reactants : 6,7-Difluorobenzofuran and acetylating agents.

- Conditions : Conducted at room temperature using a suitable solvent (e.g., DMSO).

- Yield : High yields reported (up to 76%) under optimized conditions.

Antimicrobial Activity

Research has demonstrated that derivatives of benzofuran compounds exhibit notable antimicrobial properties. Specifically, studies on O-benzyl (benzofuran-2-yl)ethan-1-one ether oximes derived from this compound have shown significant antifungal and antibacterial activity against various pathogens, including Candida species .

Case Study:

A study investigated the antimicrobial efficacy of synthesized benzofuran derivatives against fungal strains. The results indicated that compounds with difluorinated substituents displayed enhanced activity compared to their non-fluorinated counterparts.

Anticancer Potential

The structural characteristics of 1-(6,7-difluoro-1-benzofuran-2-yl)ethan-1-one suggest potential applications in cancer therapy. Compounds with similar scaffolds have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Material Science Applications

The compound's unique chemical structure allows for its use in developing advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of difluorinated benzofuran derivatives into polymer matrices has been shown to enhance the thermal stability and photophysical properties of the materials.

Mechanism of Action

The mechanism of action of 1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(Benzofuran-2-yl)ethan-1-one (Non-fluorinated analog)

- Structure : Lacks fluorine substituents.

- Properties : The absence of fluorine reduces electronegativity and lipophilicity compared to the difluoro derivative.

- Applications : Used as a precursor for antimicrobial oxime ethers, demonstrating moderate activity against bacterial strains .

- Key Difference : Fluorination in this compound likely enhances bioactivity and metabolic stability due to fluorine’s electron-withdrawing effects .

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-amine

O-Benzyl (Benzofuran-2-yl)ethan-1-one Oxime Ethers

- Structure : Derived from 2-acetylbenzofuran with oxime ether modifications.

- Properties: These derivatives exhibit notable antimicrobial activity, suggesting that the ethanone group is critical for bioactivity. The addition of fluorine in this compound could further optimize binding to microbial targets .

Heterocyclic Ethanone Derivatives Beyond Benzofurans

1-(Thiophen-2-yl)-2-(imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one

- Structure : Substitutes benzofuran with thiophene and imidazo-triazol moieties.

- Fluorine in the benzofuran derivative may confer greater oxidative stability .

- Synthesis : Both classes are synthesized at moderate temperatures (~40°C), but fluorinated benzofurans may require specialized fluorination steps .

1-(4-Bromophenyl)-2-(6,7-dimethylbenzimidazol-4-yl)ethan-1-one

- Structure : Features a bromophenyl group and methyl-substituted benzimidazole.

- Properties : Bromine enhances molecular weight and halogen bonding capabilities, whereas fluorine offers steric minimalism and improved pharmacokinetics. Methyl groups in this compound may hinder solubility compared to the difluoro analog .

Physicochemical and Functional Comparisons

Biological Activity

1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one is a fluorinated derivative of benzofuran with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered interest for its possible applications as an antimicrobial and anticancer agent. This article will explore its biological activity, including mechanisms of action, case studies, and research findings.

- Molecular Formula : C10H6F2O2

- Molecular Weight : 196.15 g/mol

- LogP : 1.895 (indicating moderate lipophilicity) .

The biological activity of this compound may be attributed to its structural features that enhance reactivity and binding affinity to various biological targets. The presence of fluorine atoms at positions 6 and 7 increases the compound's lipophilicity and may influence its interaction with cellular membranes and proteins .

Interaction with Biological Targets

Research indicates that this compound may interact with specific enzymes or receptors, potentially leading to the inhibition or activation of critical biological pathways. For instance, it has been suggested that fluorinated compounds can modulate enzyme activity through enhanced binding interactions .

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer properties of this compound have also been explored. For example, it has been reported to induce apoptosis in cancer cell lines, such as K562 leukemia cells. The mechanism involves the generation of reactive oxygen species (ROS), which play a crucial role in triggering apoptotic pathways .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar benzofuran derivatives.

Q & A

Basic: What are the optimal synthetic routes for 1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation , where a benzofuran derivative reacts with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Alternative routes include Grignard reactions or Suzuki couplings for functionalized precursors. Key parameters affecting yield include:

- Temperature control : Excess heat may lead to side reactions (e.g., over-acylation).

- Solvent selection : Dichloromethane or nitrobenzene enhances electrophilic substitution efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from halogenated byproducts .

Typical yields range from 45–65%, depending on precursor purity and reaction scale.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Answer:

- ¹H/¹³C NMR : Assign fluorine-coupled aromatic protons (δ 6.8–7.5 ppm) and the ketone carbonyl (δ 190–210 ppm). 2D NMR (HSQC, HMBC) resolves overlapping signals in the difluorinated benzofuran core .

- IR Spectroscopy : Confirm the ketone group (C=O stretch ~1700 cm⁻¹) and aromatic C-F bonds (1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from the acetyl group) .

Advanced: How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?

Answer:

Discrepancies often arise from dynamic effects (e.g., rotational isomers in solution) or crystal packing forces altering bond lengths. Methodological steps:

X-ray crystallography : Resolve absolute configuration and confirm substituent positions. SHELXL refinement ( ) is recommended for fluorinated structures .

DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate solution-phase conformers .

Example: In related benzofurans, crystallography revealed a planar ketone group, while NMR suggested slight distortion due to fluorine electronegativity .

Advanced: What strategies are effective for studying the impact of fluorine substituents on this compound’s reactivity and bioactivity?

Answer:

- Comparative SAR studies : Synthesize analogs with mono-/non-fluorinated benzofurans and assess:

- Docking simulations : Map fluorine’s role in ligand-protein interactions (e.g., hydrophobic pockets or halogen bonding) using AutoDock Vina and PDB databases .

Advanced: How can computational modeling predict the compound’s behavior in catalytic or enzymatic systems?

Answer:

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to predict solubility and aggregation tendencies.

- QM/MM hybrid methods : Model transition states for reactions (e.g., ketone reduction) using Gaussian (QM) and AMBER (MM) .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration, critical for pharmacological profiling .

Basic: What are the stability profiles of this compound under varying storage and experimental conditions?

Answer:

- Thermal stability : Decomposes above 200°C; store at –20°C in amber vials to prevent photodegradation .

- pH sensitivity : The ketone group is stable in neutral conditions but hydrolyzes slowly under strong acids/bases (e.g., t₁/₂ ~48 hrs in 1M HCl) .

- Light exposure : UV/Vis spectra show no degradation under ambient light for ≤72 hrs, but prolonged exposure increases byproduct formation .

Advanced: How does solvent choice influence reaction pathways in derivatization of this compound?

Answer:

- Polar aprotic solvents (e.g., DMF, DMSO): Favor nucleophilic substitutions (e.g., converting the ketone to oximes) due to high dielectric constants .

- Non-polar solvents (toluene, hexane): Promote Friedel-Crafts alkylation without competing solvolysis .

- Protic solvents (MeOH, EtOH): Stabilize intermediates in reduction reactions (e.g., NaBH₄ reduction to alcohol) but may protonate reactive sites, slowing kinetics .

Advanced: What crystallographic challenges arise in resolving the structure of this fluorinated benzofuran, and how are they addressed?

Answer:

- Disorder in fluorine positions : Use high-resolution data (≤0.8 Å) and SHELXL’s PART instruction to model alternative fluorine orientations .

- Weak diffraction : Heavy-atom derivatization (e.g., bromine substitution) or synchrotron radiation improves data quality .

- Thermal motion : Refine anisotropic displacement parameters (ADPs) for non-H atoms to account for libration in the benzofuran ring .

Advanced: How can researchers design experiments to explore this compound’s potential as a kinase inhibitor?

Answer:

Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays .

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) to identify enthalpically driven interactions .

Mutagenesis studies : Replace key residues (e.g., hinge-region methionine) to assess fluorine’s role in binding affinity .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

- Storage : Keep in sealed containers under nitrogen to prevent oxidation; monitor for crystalline degradation via periodic HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.